2-Propenamide, N-[(1R)-1-(1-naphthalenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]-, (2E)-, commonly referred to by its CAS number 1095393-66-0, is a chemical compound with significant interest in the field of medicinal chemistry. This compound features a unique structure that incorporates both aromatic and aliphatic components, making it a candidate for various pharmaceutical applications. Its molecular formula is and it has a molecular weight of approximately 369.38 g/mol .
This compound is classified as an amide due to the presence of the amide functional group, which is characterized by the carbonyl group (C=O) bonded to a nitrogen atom (N). The specific structural features include a trifluoromethyl group and a naphthalene moiety, which contribute to its chemical properties and potential biological activity. The compound is synthesized from commercially available precursors and has been characterized in various studies for its potential use in pharmaceuticals .
The synthesis of 2-Propenamide involves several steps that typically include the formation of the naphthalene derivative followed by coupling reactions to introduce the trifluoromethyl phenyl group. One common method involves:
The synthesis may utilize various techniques such as:
The molecular structure of 2-Propenamide can be represented using various notations:
C[C@@H](NC(=O)CCc1cccc(c1)C(F)(F)F)c2cccc3ccccc23
InChI=1S/C22H20F3NO/c1-15(19-11-5-8-17-7-2-3-10-20(17)19)26-21(27)13-12-16-6-4-9-18(14-16)22(23,24)25/h2-11,14-15H,12-13H2,1H3,(H,26,27)/t15-/m1/s1
The compound exhibits chirality at the nitrogen center, which is indicated by the (1R) configuration. The presence of trifluoromethyl groups enhances lipophilicity and may affect biological interactions.
This compound can participate in various chemical reactions typical of amides:
These reactions are typically monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to assess purity and yield.
The mechanism of action for 2-Propenamide is not fully elucidated but is hypothesized based on its structural features:
Research indicates that compounds with similar structures have shown activity against specific biological targets, suggesting potential therapeutic applications.
Analytical methods such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used for characterization.
2-Propenamide has potential applications in:
Research continues into optimizing its synthesis and understanding its biological effects more comprehensively .
CAS No.:
CAS No.: 59456-70-1
CAS No.: 87913-26-6
CAS No.: 31867-59-1
CAS No.: 1357362-67-4
CAS No.: 1152-76-7